molecular formula C12H19N3O2 B2771775 4-cyclohexyl-3-methyl-1-(2-oxopropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2197637-92-4

4-cyclohexyl-3-methyl-1-(2-oxopropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No. B2771775
CAS RN: 2197637-92-4
M. Wt: 237.303
InChI Key: OCFMXRLTKCBKPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-cyclohexyl-3-methyl-1-(2-oxopropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one, also known as CCT or cyclohexylthiophthalimide, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Molecular Structure

The molecule of interest, 4-cyclohexyl-3-methyl-1-(2-oxopropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one, is related to a broad class of compounds involving cyclohexyl and triazole derivatives. These compounds have been extensively studied for their unique molecular structures and potential applications in various fields. For instance, the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides through Ugi reactions, followed by treatment with sodium ethoxide, introduces a class of cyclic dipeptidyl ureas showcasing the structural versatility of triazole derivatives (Sañudo et al., 2006). Similarly, the study of crystal and molecular structures of triazole derivatives reveals significant insights into their molecular geometry, electron density distribution, and supramolecular associations, which are critical for designing materials with desired physical and chemical properties (Boechat et al., 2010).

Polymerization and Material Science Applications

The cyclohexene oxide derivatives, including those related to the compound , have been explored for their utility in alternating ring-opening polymerization processes. These studies highlight the effect of different catalysts, co-catalysts, and anhydride structures on the polymerization process, leading to the creation of poly(ester-co-ether)s with potential applications in biodegradable materials and engineering plastics (Nejad et al., 2012).

Peptide Synthesis and Drug Development

The compound's triazole core is pivotal in peptide synthesis and drug development, as demonstrated by the regiospecific copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on solid-phase. This methodology enables the production of 1,4-substituted [1,2,3]-triazoles integrated into peptide backbones or side chains, opening avenues for the development of novel therapeutic agents and biochemical tools (Tornøe et al., 2002).

Green Chemistry and Sustainable Synthesis

The synthesis of biologically and industrially important 1,4,5-trisubstituted-1,2,3-triazoles using environmentally friendly protocols illustrates the compound's relevance in promoting sustainable chemical practices. Such methodologies emphasize high atom economy, reduced environmental impact, and the use of non-toxic solvents, reflecting the growing trend towards green chemistry (Singh et al., 2013).

properties

IUPAC Name

4-cyclohexyl-5-methyl-2-(2-oxopropyl)-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2/c1-9(16)8-14-12(17)15(10(2)13-14)11-6-4-3-5-7-11/h11H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCFMXRLTKCBKPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1C2CCCCC2)CC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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